Semotiadil recemate fumarate
Overview
Description
Semotiadil recemate fumarate is the recemate of Semotiadil fumarate . It is a novel vasoselective Ca2+ channel antagonist . In vitro, Semotiadil in a concentration of 1 μM produces an inhibition of 12.4±9.7% and in a concentration of 10 μM an inhibition of 25±11.0% .
Molecular Structure Analysis
The molecular formula of Semotiadil recemate fumarate is C33H36N2O10S . The molecular weight is 652.71 .Chemical Reactions Analysis
In vitro, Semotiadil in a concentration of 1 μM produces an inhibition of 12.4±9.7% and in a concentration of 10 μM an inhibition of 25±11.0% . Effects of Semotiadil on the voltage-dependent Ca current (ICa) are investigated in dispersed smooth muscle cells of the rabbit portal vein .Physical And Chemical Properties Analysis
The molecular weight of Semotiadil recemate fumarate is 652.71 . The molecular formula is C33H36N2O10S .Scientific Research Applications
Mechanism of Action in Coronary Arteries
- Semotiadil fumarate has been studied for its mechanism of action in coronary arteries. It functions as a novel calcium (Ca2+) antagonist, influencing cytosolic Ca2+ level and force of contraction in porcine coronary arteries (Kageyama, Yanagisawa, & Taira, 1995).
Pharmacological Profile in Angina Models
- Research comparing semotiadil fumarate with other Ca2+ antagonists in rat experimental angina models suggests distinct antianginal efficacy. This efficacy is characterized by long-lasting action and selectivity for coronary artery and myocardium (Mori, Ishigai, Fukuzawa, Chiba, & Shibano, 1995).
Cardiac L-Type Ca2+ Currents Inhibition
- The influence of semotiadil fumarate on cardiac L-type Ca2+ currents in guinea-pig ventricular myocytes was evaluated. The study demonstrates its dose-dependent inhibitory effect, comparable to other known Ca2+ antagonists (Koidl, Miyawaki, & Tritthart, 1997).
Vascular Smooth Muscle Contraction Inhibition
- Semotiadil fumarate and its enantiomer have been shown to inhibit vascular smooth muscle contraction through blockade of voltage-dependent Ca2+ channels and other mechanisms (Murakami, Shindo, Ito, & Ito, 1995).
Manufacturing Process
- A study focused on the manufacturing process of semotiadil fumarate, emphasizing the need for high purity in its use as a medicine. The research explored continuous chromatography systems for achieving this purity (Morino & Yamamoto, 1997).
Antiplatelet Activity
- The antiplatelet activity of semotiadil fumarate has been investigated, showing its potential in inhibiting platelet aggregation induced by various agents (Wolfram, Kritz, Oguogho, & Sinzinger, 2002).
Retinal and Optic Nerve Head Circulation
- Semotiadil's effects on retinal and optic nerve head tissue circulation were studied using laser speckle methods, highlighting its potential to increase tissue blood velocity in the retina (Tomita, Tomidokoro, Tamaki, Araie, Matsubara, & Fukaya, 2000).
Thyroid Hypertrophic Effects
- Research on semotiadil fumarate's effect on the thyroid gland indicates its potential to accelerate peripheral disposition of thyroid hormones, indirectly stimulating TSH secretion (Tsuchiya, Ohno, Satoh, Sugawara, Kajimura, & Nomura, 2000).
Metabolism and Excretion
- Studies have focused on the metabolic fate of semotiadil fumarate, examining its absorption, distribution, metabolism, and excretion in animal models (Nakaoka, Katoh, & Hakusui, 1995).
Electrophysiologic Effects
- The electrophysiologic effects of semotiadil on canine atrial flutter and atrial action-potential characteristics have been studied, demonstrating its potential as an antiarrhythmic agent (Fujiki et al., 1997).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEJEELGDWGUCV-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Semotiadil recemate fumarate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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